molecular formula C18H21F3N2O4 B1607931 Methyl 8-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)octanoate CAS No. 680216-05-1

Methyl 8-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)octanoate

Cat. No. B1607931
M. Wt: 386.4 g/mol
InChI Key: MXDFBAWVMAIEMI-UHFFFAOYSA-N
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Description

The compound seems to contain a trifluoromethoxyphenyl group . This group is known to confer increased stability and lipophilicity due to its high electronegativity .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, similar compounds such as 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically .

Scientific Research Applications

Molecular Electronics

Molecular Wires and Optoelectronic Properties

A study by Wang et al. (2006) on 2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives, related to the molecular structure , focuses on their synthesis, structural stability, and optoelectronic properties. These derivatives, including ethynyl- and butadiynyl-substituted variants, have been characterized for their potential in molecular electronics, demonstrating significant stability and optoelectronic behavior suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Wang, L. Pålsson, A. Batsanov, M. Bryce, 2006).

Pharmaceutical Research

Anti-Cancer and Anti-Diabetic Properties

Research by Shankara et al. (2022) on derivatives of 1,3,4-Oxadiazoles, which share a similar core structure, reveals their synthesis and biological assessment as potential candidates for anti-cancer and anti-diabetic agents. This study showcases the importance of the 1,3,4-oxadiazole moiety in developing pharmaceutical agents targeting specific health conditions (Shankara, A. Isloor, A. Kudva, S. V. Raghu, Pavan K. Jayaswamy, Pushyaraga P. Venugopal, P. Shetty, D. Chakraborty, 2022).

Advanced Materials and Chemistry

Fluorescent Chemosensors

The development of selective and colorimetric fluoride chemosensors containing 1,3,4-oxadiazole groups by Ma et al. (2013) illustrates the chemical versatility and application of oxadiazole derivatives in environmental monitoring and chemical sensing. These sensors display significant changes upon fluoride ion addition, highlighting their utility in detecting environmental pollutants (Ma, Z. Li, Y. Zong, Y. Men, G. Xing, 2013).

properties

IUPAC Name

methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O4/c1-25-16(24)8-6-4-2-3-5-7-15-22-17(23-27-15)13-9-11-14(12-10-13)26-18(19,20)21/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDFBAWVMAIEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC1=NC(=NO1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381872
Record name Methyl 8-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)octanoate

CAS RN

680216-05-1
Record name Methyl 8-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 8-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)octanoate
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Methyl 8-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)octanoate
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Methyl 8-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)octanoate
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Methyl 8-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)octanoate
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Methyl 8-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)octanoate
Reactant of Route 6
Methyl 8-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)octanoate

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